molecular formula C9H17ClO2S B13248344 4-Ethylcycloheptane-1-sulfonyl chloride

4-Ethylcycloheptane-1-sulfonyl chloride

Cat. No.: B13248344
M. Wt: 224.75 g/mol
InChI Key: LROSRFVXVTXRNJ-UHFFFAOYSA-N
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Description

4-Ethylcycloheptane-1-sulfonyl chloride: is an organic compound with the molecular formula C9H17ClO2S . It is a sulfonyl chloride derivative, which means it contains a sulfonyl functional group attached to a chlorine atom. This compound is used primarily in organic synthesis and as an intermediate in the production of various chemical products .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethylcycloheptane-1-sulfonyl chloride can be synthesized through several methods. One common method involves the chlorosulfonation of 4-ethylcycloheptane. This reaction typically uses chlorosulfonic acid (ClSO3H) as the sulfonating agent and occurs under controlled conditions to ensure the selective formation of the sulfonyl chloride group .

Industrial Production Methods: In industrial settings, the production of sulfonyl chlorides often employs continuous flow processes. These processes use reagents like 1,3-dichloro-5,5-dimethylhydantoin (DCH) for oxidative chlorination of disulfides and thiols. This method offers better control over reaction parameters and improves safety by preventing thermal runaway .

Chemical Reactions Analysis

Types of Reactions: 4-Ethylcycloheptane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Ethylcycloheptane-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethylcycloheptane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate ester bonds, depending on the nucleophile involved. The molecular targets and pathways are primarily determined by the specific nucleophile and the reaction conditions .

Comparison with Similar Compounds

    Cycloheptane: A simple cyclic hydrocarbon with similar ring structure but lacks the sulfonyl chloride group.

    4-Methylcycloheptane-1-sulfonyl chloride: Similar structure with a methyl group instead of an ethyl group.

    Cyclohexane-1-sulfonyl chloride: A smaller ring structure with similar functional groups

Uniqueness: 4-Ethylcycloheptane-1-sulfonyl chloride is unique due to its specific ring size and the presence of both an ethyl group and a sulfonyl chloride group. This combination of features makes it particularly useful in certain synthetic applications where steric and electronic effects are important .

Properties

Molecular Formula

C9H17ClO2S

Molecular Weight

224.75 g/mol

IUPAC Name

4-ethylcycloheptane-1-sulfonyl chloride

InChI

InChI=1S/C9H17ClO2S/c1-2-8-4-3-5-9(7-6-8)13(10,11)12/h8-9H,2-7H2,1H3

InChI Key

LROSRFVXVTXRNJ-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCC(CC1)S(=O)(=O)Cl

Origin of Product

United States

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